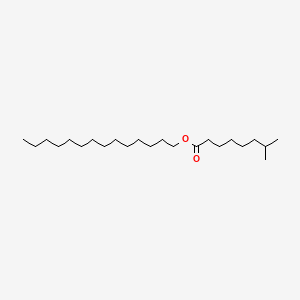
Tetradecyl isononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl isononanoate is an ester compound commonly used in various industrial and cosmetic applications. It is known for its emollient properties, making it a popular ingredient in skincare products. The compound is synthesized through the esterification of tetradecanol and isononanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecyl isononanoate is typically synthesized through an esterification reaction between tetradecanol (a fatty alcohol) and isononanoic acid (a branched-chain fatty acid). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl isononanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield tetradecanol and isononanoic acid.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and release the original alcohol.
Oxidation: Under certain conditions, the ester can be oxidized to form carboxylic acids or other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Tetradecanol and isononanoic acid.
Transesterification: A different ester and tetradecanol.
Oxidation: Carboxylic acids or other oxidation products.
Aplicaciones Científicas De Investigación
Tetradecyl isononanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its effects on skin permeability and as a carrier for active ingredients in topical formulations.
Medicine: Explored for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in cosmetics and personal care products for its moisturizing and skin-conditioning effects.
Mecanismo De Acción
The primary mechanism of action of tetradecyl isononanoate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin. This barrier helps to retain moisture and improve skin hydration. The compound interacts with the lipid bilayer of the skin, enhancing its permeability and allowing for better absorption of active ingredients.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl myristate: Another ester used in cosmetics for its emollient properties.
Cetyl palmitate: A wax ester used in skincare products for its moisturizing effects.
Octyl stearate: An ester used in formulations for its skin-conditioning properties.
Uniqueness
Tetradecyl isononanoate is unique due to its specific combination of tetradecanol and isononanoic acid, which provides a balance of emollient and skin-conditioning properties. Its branched-chain structure also contributes to its stability and effectiveness in various formulations.
Propiedades
Número CAS |
84777-62-8 |
|---|---|
Fórmula molecular |
C23H46O2 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
tetradecyl 7-methyloctanoate |
InChI |
InChI=1S/C23H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-25-23(24)20-17-15-16-19-22(2)3/h22H,4-21H2,1-3H3 |
Clave InChI |
YALQPLPKVALUTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


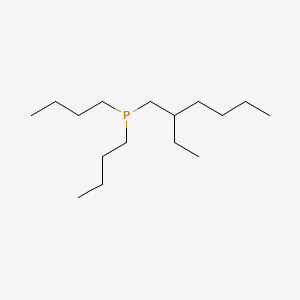
amino}benzoate](/img/structure/B12648503.png)


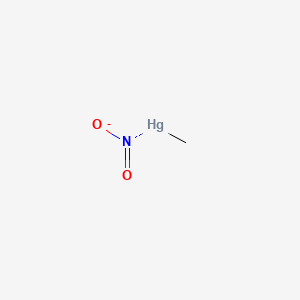
![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)

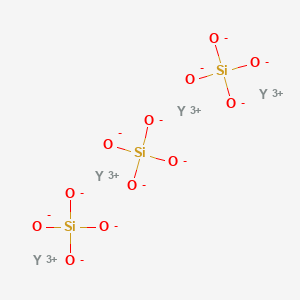


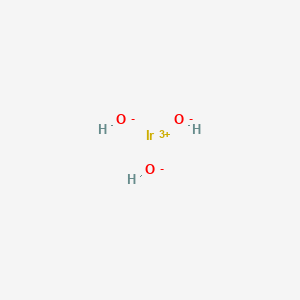

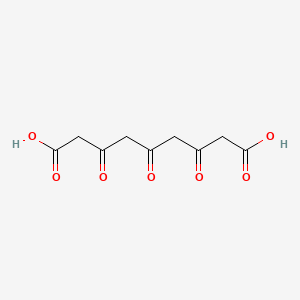
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
